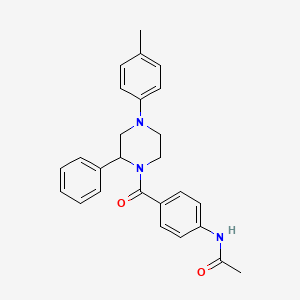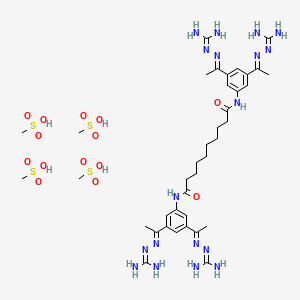
Decanediamide, N1,N10-bis(3,5-bis(1-(2-(aminoiminomethyl)hydrazinylidene)ethyl)phenyl)-, methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semapimod, known as CNI-1493, is a cytokine inhibitor. Semapimod is an investigational new drug which has anti-inflammatory, anti-cytokine, immunomodulatory, antiviral and antimalarial properties. Structurally, semapimod is synthetic guanylhydrazone mitogen-activated protein kinase blocker, as a potential treatment for Crohn's disease and other inflammatory conditions.
Applications De Recherche Scientifique
Proton Abstraction and Spectroscopic Studies
- Deprotonation of Carbon Acids : Research on the deprotonation of carbon acids, including disulfonyl carbon acids, offers insight into the chemical behavior of similar compounds (Binkowska & Jarczewski, 2006).
- Spectroscopic Analysis : Studies have been conducted on the spectroscopic properties of complexes involving components like 4-nitrophenyl[bis(ethylsulfonyl)]methane, which can be related to the structural analysis of the mentioned compound (Huczyński et al., 2007).
Chemical Synthesis and Applications
- Chemosterilant Activity : Research on methanesulfonates in the context of chemosterilant activity, such as in agricultural pest control, provides a perspective on potential applications (Klassen, Norland, & Bořkovec, 1968).
- Sulfomethylation Processes : The sulfomethylation of various macrocycles, including methanesulfonate groups, highlights synthetic routes that could be relevant to the synthesis of similar complex molecules (van Westrenen & Sherry, 1992).
Material Science and Polymer Chemistry
Polyimide Synthesis : The synthesis of polyimides, particularly those involving sulfonate groups, can provide insights into the material science applications of similar compounds (Liaw, Liaw, & Kang, 1999).
Gas Permeation Properties : Studies on the gas permeation and separation properties of sulfonated polyimide membranes might offer a perspective on the potential applications of similar compounds in filtration or separation technologies (Tanaka et al., 2006).
Propriétés
Numéro CAS |
872830-80-3 |
|---|---|
Nom du produit |
Decanediamide, N1,N10-bis(3,5-bis(1-(2-(aminoiminomethyl)hydrazinylidene)ethyl)phenyl)-, methanesulfonate |
Formule moléculaire |
C38H68N18O14S4 |
Poids moléculaire |
1129.31 |
Nom IUPAC |
N1,N10-bis(3,5-bis((E)-1-(2-carbamimidoylhydrazono)ethyl)phenyl)decanediamide tetramethanesulfonate |
InChI |
InChI=1S/C34H52N18O2.4CH4O3S/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;4*1-5(2,3)4/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H3,(H,2,3,4)/b45-19+,46-20+,47-21+,48-22+;;;; |
Clé InChI |
CKWNYVLFZNKVGX-RTQZJKMDSA-N |
SMILES |
C/C(=N\NC(=N)N)/c1cc(cc(c1)/C(=N/NC(=N)N)/C)NC(=O)CCCCCCCCC(=O)Nc2cc(cc(c2)/C(=N/NC(=N)N)/C)/C(=N/NC(=N)N)/C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Semapimod mesylate; Semapimod tetramesylate; CNI1493; CNI-1493; CNI1493; AXD-455; AXD 455; AXD455; AIDS121302; AIDS-121302 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



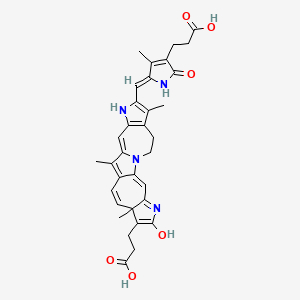
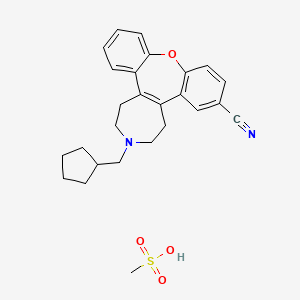
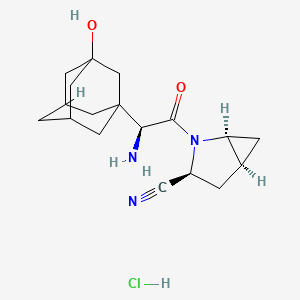

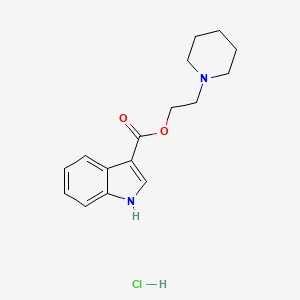
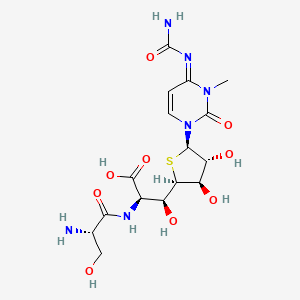
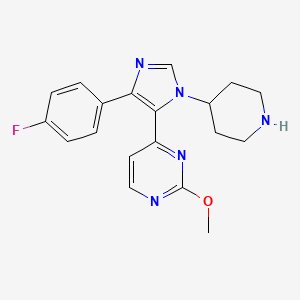

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
